molecular formula C119H194N28O33S B125558 Amyloid beta-protein (17-42) CAS No. 155178-13-5

Amyloid beta-protein (17-42)

Katalognummer: B125558
CAS-Nummer: 155178-13-5
Molekulargewicht: 2577 g/mol
InChI-Schlüssel: IJFDWFCPZVWUDC-FWKDGKLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amyloid beta-protein (17-42) (Aβ(17-42)) is a 26-residue peptide derived from the proteolytic processing of amyloid precursor protein (APP) via sequential cleavage by α- and γ-secretases . Unlike the canonical Aβ(1-42) fragment, Aβ(17-42) lacks the N-terminal 16 amino acids (residues 1–16) and is a major constituent of diffuse plaques in Alzheimer’s disease (AD) and cerebellar pre-amyloid deposits in Down syndrome . Its truncated structure confers distinct biophysical and pathological properties, including activation of caspase-8 and c-Jun N-terminal kinase (JNK), leading to neuronal apoptosis . Aβ(17-42) is also implicated in Fas-mediated apoptotic pathways, distinguishing it from other Aβ variants .

Vorbereitungsmethoden

Chemical Synthesis of Aβ17-42

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely employed method for producing synthetic Aβ17-42. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/ tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies are adapted from protocols developed for full-length Aβ1-42 . For Aβ17-42, the sequence Leu17-Val18-Phe19-Phe20-Ala21-Glu22-Asp23-Val24-Gly25-Ser26-Asn27-Lys28-Gly29-Ala30-Ile31-Ile32-Gly33-Leu34-Met35-Val36-Gly37-Gly38-Val39-Val40-Ile41-Ala42 is assembled on resin-bound C-terminal residues.

In Fmoc/ tBu SPPS, aminomethyl-functionalized resin (0.2–0.3 mmol scale) is used, with double couplings of Fmoc-amino acids (3.0 eq.) employing HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and NMM (N-methylmorpholine) in DMF . Methionine oxidation is minimized by incorporating Met35 as methionine sulfoxide, enabling the use of DMSO as a co-solvent to reduce aggregation . Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/ m-cresol/thioanisole/water (92.5:2.5:2.5:2.5 v/v/v/v) for 90 minutes to cleave the peptide, followed by cold ether precipitation and lyophilization .

Table 1: Key Parameters for SPPS of Aβ17-42

ParameterBoc/Bzl StrategyFmoc/ tBu Strategy
Resin Loading1.0 mmol/g0.3–0.5 mmol/g
Coupling ReagentBOPHBTU/HOBt
Solvent SystemDMF/DMSO (3:1)DMF
Deprotection AgentHF (Boc)20% Piperidine (Fmoc)
Cleavage CocktailHFIPTFA/Scavengers
Average Purity (Crude)72–87%85–90%

Microwave-Assisted SPPS

Microwave-assisted SPPS accelerates coupling and deprotection steps, reducing synthesis time from 48 hours to under 4 hours for Aβ1-42 . Applied to Aβ17-42, this method uses Fmoc/ tBu chemistry with microwave irradiation (50°C, 30 W) to disrupt β-sheet formation. Bacsa et al. demonstrated that 10% piperidine in DMF ( v/v) effectively removes Fmoc groups under microwave conditions, minimizing aspartimide formation . Post-cleavage, crude Aβ17-42 is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/0.1% TFA gradients, achieving >95% purity .

Purification and Characterization

Crude Aβ17-42 often contains truncated byproducts (e.g., Aβ26-42) due to incomplete coupling or cleavage . Gel-filtration HPLC in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) separates full-length peptide from aggregates, followed by RP-HPLC for final polishing . Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight (calc. 3,162.6 Da), while amino acid analysis via Edman degradation validates sequence integrity .

Isolation of Aβ17-42 from Biological Sources

Extraction from Alzheimer’s Disease Brain Tissue

Aβ17-42 was first isolated from Alzheimer’s disease brains by Iwatsubo et al. . Cortical tissue homogenates are lysed in 2% SDS, subjected to 100,000 × g centrifugation (1 hour, 4°C), and the supernatant fractionated via size-exclusion chromatography on Superose 12 and TSK 3000 SW columns . The 3-kDa fraction, enriched in Aβ17-42, is digested with trypsin (37°C, 18 hours) and CNBr (70% formic acid, 24 hours) to generate characteristic fragments for sequencing .

Table 2: Isolation Protocol for Aβ17-42 from Brain Tissue

StepConditionsOutcome
Tissue Homogenization2% SDS, 100 mM Tris-HCl (pH 7.4)Solubilization of amyloid plaques
Ultracentrifugation100,000 × g, 1 hour, 4°CPellet discarded; supernatant retained
Size-Exclusion ChromatographySuperose 12 (PBS, 0.5 mL/min)Elution of 3-kDa Aβ17-42 fraction
Enzymatic DigestionTrypsin (1:50 w/w, 37°C, 18 hours)Cleavage at Lys28 and Arg5
CNBr Cleavage70% formic acid, 24 hours, darkMethionine-specific cleavage
RP-HPLCC18 column, acetonitrile/0.1% TFA gradient>90% pure Aβ17-42

Challenges in Biological Isolation

Endogenous Aβ17-42 constitutes <5% of total Aβ in AD brains, necessitating large starting material (≥50 g tissue) . Co-elution with other amyloid fragments (e.g., Aβ1-40) complicates purification, requiring iterative HPLC runs. Additionally, post-mortem degradation may alter the N-terminus, necessitating stringent fresh-frozen tissue handling .

Enzymatic Generation via α- and γ-Secretase Cleavage

In Vitro Processing of Amyloid Precursor Protein (APP)

Aβ17-42 is generated physiologically by sequential cleavage of APP: α-secretase (ADAM10) cleaves at Leu16-Leu17, followed by γ-secretase-mediated truncation at Val42 . Recombinant APP695 (1–10 μM) incubated with purified α-secretase (pH 7.0, 37°C, 2 hours) yields a membrane-bound C-terminal fragment (CTF-α), which is subsequently processed by γ-secretase (presenilin-1 complex) in 0.25% CHAPSO buffer to release Aβ17-42 .

Table 3: Enzymatic Cleavage Conditions for Aβ17-42 Production

Parameterα-Secretase Reactionγ-Secretase Reaction
SubstrateAPP695 (1–10 μM)CTF-α (0.5–2 μM)
Buffer50 mM Tris-HCl, pH 7.0150 mM NaCl, 0.25% CHAPSO
Incubation Time2 hours16–18 hours
Temperature37°C37°C
InhibitorsBatimastat (10 μM)L-685,458 (1 μM)

Limitations of Enzymatic Methods

In vitro enzymatic production yields sub-stoichiometric quantities (≤5% conversion), complicating large-scale preparation . Moreover, γ-secretase exhibits heterogeneous cleavage, producing Aβ17-40 and Aβ17-42 in a 3:1 ratio, necessitating RP-HPLC to isolate the 42-residue variant .

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for Aβ17-42 Preparation

MethodYieldPurityTimeKey Challenges
SPPS10–15% (crude)>95% (post-HPLC)3–7 daysAggregation, truncation
Biological Isolation0.1–0.5 mg/kg tissue90–95%1–2 weeksLow abundance, contamination
Enzymatic Cleavage<5% conversion70–80%18–24 hoursHeterogeneous cleavage

SPPS offers the highest purity and scalability but requires expertise in handling hydrophobic peptides. Biological isolation preserves post-translational modifications but is resource-intensive. Enzymatic methods, while physiologically relevant, are impractical for bulk production.

Optimization Strategies for Aβ17-42 Synthesis

Solubility Enhancement

Incorporating solubilizing tags (e.g., C-terminal lysine residues) during SPPS improves peptide handling. Chemuru et al. demonstrated that Aβ1-42 with two lysine tags exhibits 5-fold higher solubility in aqueous buffers, a strategy applicable to Aβ17-42 . Post-synthesis, tags are removed via trypsin digestion, followed by RP-HPLC .

Aggregation Mitigation

HFIP (50–100% v/v) suppresses β-sheet formation during synthesis and purification . For long-term storage, lyophilized Aβ17-42 is reconstituted in HFIP, aliquoted, and stored at −80°C to prevent fibrillization .

Analyse Chemischer Reaktionen

Proteolytic Generation and Cleavage Reactions

Aβ17-42 is generated via proteolytic processing of amyloid precursor protein (APP) by α- and γ-secretases, cleaving at residues Leu16 and Leu17 . This truncation prevents full-length Aβ1-42 fibril formation but promotes diffuse amyloid deposits . Key cleavage sites and enzymatic interactions include:

  • α-secretase : Cleaves APP within the Aβ domain (Leu17), producing soluble APPα (sAPPα).

  • γ-secretase : Processes C-terminal fragments (e.g., C99) to release Aβ peptides, with Aβ17-42 accumulating due to incomplete cleavage .

Structural Conversion and Aggregation Mechanisms

Aβ17-42 undergoes conformational transitions from disordered monomers to β-sheet-rich fibrils. Molecular dynamics simulations reveal two pathways :

Mechanism Description Key Residues Involved
Monomeric templatingU-shaped oligomeric nucleus templates β-sheet formation in monomers.Leu17, Phe19, Val24, Gly33
Direct oligomeric conversionDisordered oligomers directly reorganize into parallel β-sheet protofilaments.Ile31, Gly37, Val39, Val40

Hydrophobic residues (e.g., Val18, Ala21, Val40) drive aggregation via inter-strand packing . The C-terminal β-hairpin (residues 31–42) enhances stability through intramolecular hydrogen bonds .

Chemical Interactions in Fibril Stabilization

Aβ17-42 fibrils are stabilized by:

  • Hydrophobic interactions : Val18-Ala21 and Val40-Ala42 clusters form a double-horseshoe cross-β structure .

  • Salt bridges : Asp23-Lys28 electrostatic pairing in parallel β-sheets .

  • Disulfide cross-linking : Cys17-Cys34 mutants form stable fibrils resistant to denaturation .

Mutagenesis studies show substitutions (e.g., F19A, G38A) disrupt fibril morphology, confirming these interactions' roles .

Inhibition by Small Molecules

Natural compounds modulate Aβ17-42 aggregation:

Compound Binding Site Mechanism Experimental Evidence
MyricetinArg5, Lys16, Val18Stabilizes monomers via polar interactionsNMR chemical shift perturbations
Sclareolide (SCL)Central hydrophobic clusterInduces conformational compactionIon mobility-mass spectrometry
CurcuminN-terminal (Glu3, Phe4)Reduces β-sheet content1^1H-15^{15}N HSQC-NOESY

Pathological Modifiers of Reactivity

  • Metal ions : Cu2+^{2+} and Zn2+^{2+} bind His13/His14, accelerating aggregation .

  • Oxidative stress : Methionine sulfoxidation at Met35 alters fibril morphology and toxicity .

  • pH dependence : Acidic conditions (pH 5.0) promote β-sheet formation via protonation of Glu22 .

Structural Comparison with Full-Length Aβ42

Aβ17-42 lacks the N-terminal domain (residues 1–16) but retains the core hydrophobic and turn regions critical for aggregation :

Property Aβ17-42 Aβ1-42
Aggregation rateSlower (no N-terminal nucleation)Faster (N-terminal β-strand templating)
Fibril morphologyU-shaped protofilamentsTubular or double-horseshoe structures
ToxicityDiffuse plaque formationNeurotoxic fibrils and oligomers

Wissenschaftliche Forschungsanwendungen

Neurotoxicity and Apoptosis Induction

Amyloid beta-protein (17-42) has been shown to induce neuronal apoptosis through specific signaling pathways. Research indicates that this peptide activates caspase-8 and caspase-3, leading to cell death in human neuroblastoma cell lines such as SH-SY5Y and IMR-32. The activation of c-Jun N-terminal kinase (JNK) has also been implicated in this process, highlighting its role in neurodegenerative mechanisms associated with Alzheimer's disease .

Case Study: Neuronal Cell Death

  • Cell Lines Used: SH-SY5Y, IMR-32
  • Mechanism: Activation of caspase-8 and caspase-3
  • Outcome: Induction of apoptosis

Structural Studies and Fibrillization

The structural properties of Amyloid beta-protein (17-42) contribute to its ability to form fibrils, which are characteristic of amyloid plaques found in Alzheimer's disease. Studies utilizing molecular dynamics simulations have revealed that the conformational states of Aβ peptides can influence their aggregation behavior. Notably, Aβ (17-42) exhibits polymorphic fibrillar structures depending on the size of assembled peptides, which can affect their neurotoxic potential .

Data Table: Fibrillization Characteristics

Peptide LengthAggregation BehaviorNeurotoxicity Potential
17-42Polymorphic fibrilsHigh
1-42Rapid aggregationVery High

Therapeutic Development

Given its neurotoxic properties, Amyloid beta-protein (17-42) serves as a target for therapeutic interventions aimed at reducing amyloid accumulation in the brain. Various peptide inhibitors have been developed to block the aggregation of Aβ peptides, thereby mitigating their toxic effects. For instance, O-acyl isopeptides have shown promise in inhibiting Aβ fibrillation while maintaining solubility under physiological conditions .

Case Study: Inhibitory Peptides

  • Inhibitor Type: O-acyl isopeptides
  • Mechanism: Inhibition of fibrillation
  • Outcome: Reduced neurotoxicity in vitro

Diagnostic Biomarkers

Amyloid beta-protein (17-42) levels are being explored as potential biomarkers for Alzheimer's disease. Elevated levels of this peptide in cerebrospinal fluid (CSF) correlate with the presence of amyloid plaques in the brain, making it a candidate for early diagnosis. Blood-based biomarkers are also being investigated for their accessibility and potential utility in large-scale screening efforts .

Data Table: Biomarker Characteristics

Biomarker TypeSample TypeDiagnostic Value
Aβ 17-42Cerebrospinal FluidHigh correlation with plaques
Soluble APPβBloodEmerging diagnostic potential

Research Implications and Future Directions

The ongoing research into Amyloid beta-protein (17-42) underscores its multifaceted role in Alzheimer's disease pathology. Future studies should focus on elucidating the precise mechanisms by which this peptide contributes to neurodegeneration and exploring innovative therapeutic approaches that target its aggregation and toxicity.

Wirkmechanismus

Amyloid beta-protein (17-42) exerts its effects primarily through aggregation into oligomers and fibrils. These aggregates disrupt cellular homeostasis by:

    Membrane Disruption: Interacting with cell membranes, leading to ion channel formation and calcium dysregulation.

    Oxidative Stress: Inducing the production of reactive oxygen species (ROS).

    Inflammation: Activating microglia and astrocytes, leading to chronic inflammation.

    Synaptic Dysfunction: Impairing synaptic plasticity and neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Amyloid Beta-Protein Variants

Structural Differences and Cleavage Mechanisms

  • Aβ(1-42) : The full-length 42-residue peptide is generated via β- and γ-secretase cleavage of APP. Its N-terminal region (residues 1–16) contains metal-binding domains (e.g., His6, His13, and His14) critical for oligomerization and fibril formation . Aβ(1-42) forms dense fibrillar aggregates and is highly neurotoxic .
  • Aβ(1-40) : The most abundant Aβ isoform in cerebrospinal fluid (CSF), Aβ(1-40) lacks the hydrophobic C-terminal Ile41 and Ala42 residues, reducing its aggregation propensity compared to Aβ(1-42) .
  • Aβ(17-40) : Similar to Aβ(17-42) but truncated at residue 40, this fragment exhibits reduced hydrophobicity and lower amyloidogenicity due to the absence of Val40-Ile41-Ala42 .
  • Aβ(11-40) : Retains residues 11–40, including the central hydrophobic cluster (LVFFA), but lacks both the N-terminal metal-binding region and the C-terminal hydrophobic tail, resulting in intermediate aggregation kinetics .

Table 1: Structural and Biochemical Properties of Aβ Variants

Peptide Length Cleavage Enzymes Key Structural Features Aggregation Propensity
Aβ(1-42) 42 β + γ-secretase Full N-terminal metal-binding domain High
Aβ(1-40) 40 β + γ-secretase Lacks C-terminal Ile41-Ala42 Moderate
Aβ(17-42) 26 α + γ-secretase Truncated N-terminus; retains LVFFA motif Moderate
Aβ(17-40) 24 α + γ-secretase Lacks C-terminal Val40-Ile41-Ala42 Low
Aβ(11-40) 30 β + γ-secretase Retains LVFFA but lacks N-terminal His sites Moderate

Aggregation and Pathological Roles

  • Aβ(1-42) : Forms insoluble fibrils and soluble oligomers, which disrupt synaptic function and induce oxidative stress . Elevated in familial AD (FAD) due to APP and presenilin mutations .
  • Aβ(17-42) : Predominantly found in diffuse plaques rather than dense cores . Its truncated structure limits fibril formation but enhances activation of pro-apoptotic pathways (e.g., caspase-8) .
  • Aβ(1-40) : Less amyloidogenic but contributes to cerebral amyloid angiopathy (CAA) due to vascular deposition .

Table 2: Pathological and Functional Comparisons

Peptide Associated Pathology Toxicity Mechanism Detection Challenges
Aβ(1-42) Neuritic plaques, synaptic loss Fibril-induced membrane disruption Standard ELISAs target N-terminus
Aβ(17-42) Diffuse plaques, neuronal apoptosis Caspase-8/JNK activation Requires mid-/C-terminal antibodies
Aβ(1-40) Vascular amyloid (CAA) Vascular occlusion, inflammation Co-detected with Aβ(1-42) in assays

Biologische Aktivität

Amyloid beta-protein (Aβ) is a peptide derived from the amyloid precursor protein (APP) and plays a crucial role in the pathogenesis of Alzheimer's disease (AD). Among its various forms, Aβ(17-42) has garnered attention due to its unique structural and biological properties. This article explores the biological activity of Aβ(17-42), including its mechanisms of action, interactions with cellular pathways, and implications in neurodegenerative diseases.

Structure and Formation

Aβ peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase. Aβ(17-42) is a truncated form that arises from the cleavage of APP, specifically producing a peptide that begins at amino acid 17 and extends to 42. This variant is notable for its increased hydrophobicity compared to other forms, particularly Aβ(40) and Aβ(42), which influences its aggregation propensity and biological activity .

Table 1: Characteristics of Aβ Peptides

PeptideLengthHydrophobicityAggregation Potential
Aβ(40)40ModerateModerate
Aβ(42)42HighHigh
Aβ(17-42)26Very HighVery High

Neurotoxicity

Aβ(17-42) exhibits neurotoxic properties that contribute to neuronal cell death. Studies have shown that this peptide can activate signaling pathways associated with apoptosis, including the c-Jun N-terminal kinase (JNK) pathway and caspase-8 activation . The neurotoxic effects are believed to stem from its ability to form oligomeric aggregates that disrupt cellular homeostasis.

Interaction with Receptors

Research indicates that soluble forms of Aβ, including Aβ(17-42), can interact with various receptors on neuronal cells, leading to downstream signaling events that may promote oxidative stress and tau hyperphosphorylation . This interaction is crucial as it links Aβ accumulation with the hallmark features of AD pathology.

Case Studies

  • Case Study on JNK Activation :
    In a study examining the effects of Aβ(17-42), researchers found that exposure to this peptide resulted in significant activation of JNK pathways in neuronal cultures. This activation correlated with increased levels of apoptotic markers, suggesting a direct link between Aβ(17-42) exposure and neuronal death .
  • Clinical Observations :
    Patients with early-onset Alzheimer's disease exhibited elevated levels of Aβ(17-42) in cerebrospinal fluid, correlating with cognitive decline prior to significant plaque deposition. This suggests that Aβ(17-42) may play a role in early neurodegenerative processes, potentially serving as a biomarker for early diagnosis .

The biological activity of Aβ(17-42) can be summarized through several key mechanisms:

  • Aggregation : The high hydrophobicity of Aβ(17-42) facilitates rapid aggregation into oligomers and fibrils, contributing to plaque formation in the brain.
  • Oxidative Stress : Interaction with cellular membranes leads to increased production of reactive oxygen species (ROS), exacerbating neuronal damage.
  • Inflammatory Responses : Aβ aggregates can activate microglial cells, leading to chronic inflammation within the brain, further contributing to neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Aβ(17-42) with high purity?

Aβ(17-42) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. A double linker system (e.g., 2-chlorotrityl chloride resin) improves yield and reduces truncation byproducts. Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients ensures purification (>95% purity). Mass spectrometry (MALDI-TOF or ESI-MS) validates sequence integrity .

Q. How should monomeric Aβ(17-42) solutions be prepared to minimize pre-existing aggregates?

Dissolve lyophilized Aβ(17-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt β-sheet structures, followed by sonication and solvent evaporation. Reconstitute in hexafluoroisopropanol or dimethyl sulfoxide (DMSO), then dilute in cold PBS. Size exclusion chromatography (SEC) with Superdex 75 columns isolates monomeric species. Centrifugation (14,000–20,000 × g) removes insoluble aggregates before experiments .

Q. What experimental approaches confirm Aβ(17-42)'s role in neuronal apoptosis?

Treat neuroblastoma cell lines (e.g., SH-SY5Y) with Aβ(17-42) (5–20 µM) for 24–48 hours. Assess caspase-8 and caspase-3 activation via fluorogenic substrates (e.g., Ac-IETD-AFC for caspase-8) and Western blotting for poly(ADP-ribose) polymerase (PARP) cleavage. Use JNK inhibitors (e.g., SP600125) or dominant-negative SEK1 mutants to validate pathway specificity .

Q. How does Aβ(17-42) differ from full-length Aβ(1-42) in aggregation kinetics?

Aβ(17-42) lacks the N-terminal hydrophobic domain (residues 1–16), leading to slower fibril nucleation but stable oligomer formation. Monitor aggregation via thioflavin T (ThT) fluorescence (ex/em 440/485 nm) under physiological pH (7.4) and 37°C. Atomic force microscopy (AFM) or transmission electron microscopy (TEM) reveals shorter, diffuse fibrils compared to Aβ(1-42) .

Advanced Research Questions

Q. What advanced biophysical techniques characterize Aβ(17-42) oligomer heterogeneity?

Use ion mobility spectrometry-mass spectrometry (IMS-MS) to resolve oligomeric states (monomers to hexamers). Matrix-assisted laser desorption ionization (MALDI-TOF) with sinapinic acid matrix identifies mass distributions. Dynamic light scattering (DLS) and native PAGE assess size polydispersity. Cross-linking (e.g., glutaraldehyde) stabilizes transient oligomers for structural analysis .

Q. How can conflicting toxicity data for Aβ(17-42) across studies be reconciled?

Variability arises from batch-specific aggregation states. Standardize preparation protocols (e.g., HFIP pretreatment, SEC fractionation) and quantify oligomer content via ELISA (e.g., anti-Aβ oligomer-specific antibodies like A11). Include negative controls (e.g., scrambled peptides) and validate cell viability assays (MTT, LDH release) across multiple models (primary neurons, iPSC-derived cultures) .

Q. Which genetic models best recapitulate Aβ(17-42) production in Alzheimer’s disease?

Use APP-transgenic mice with α-secretase (ADAM10) overexpression to enhance Aβ(17-42) generation. For in vitro studies, HEK293 cells expressing APP Swedish mutations (KM670/671NL) and presenilin-1 (PSEN1) variants (e.g., M146V) mimic γ-secretase dysregulation. LC-MS/MS quantifies Aβ(17-42) in cerebrospinal fluid (CSF) or brain homogenates .

Q. How to design cross-disciplinary studies integrating Aβ(17-42)’s structural and pathological properties?

Combine NMR or cryo-EM for atomic-resolution structures with in vivo two-photon imaging to track plaque deposition in transgenic mice. Use microfluidic neuronal cultures to assess axonal transport defects. Integrate transcriptomics (RNA-seq) to identify Aβ(17-42)-induced gene networks (e.g., Fas/caspase-8 pathways). Validate findings in postmortem AD brain tissues via immunohistochemistry .

Q. Key Methodological Considerations

  • Batch Validation : Always characterize Aβ(17-42) batches via SEC, CD spectroscopy (for secondary structure), and toxicity assays.
  • Negative Controls : Include reverse-sequence peptides (e.g., Aβ(42-17)) and aggregation inhibitors (e.g., CLR01) to confirm specificity .
  • Data Reproducibility : Publish detailed protocols for synthesis, handling, and analysis per MIRIAM standards to address replication challenges .

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFDWFCPZVWUDC-FWKDGKLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H194N28O33S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165846
Record name Amyloid beta-protein (17-42)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2577.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155178-13-5
Record name Amyloid beta-protein (17-42)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyloid beta-protein (17-42)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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